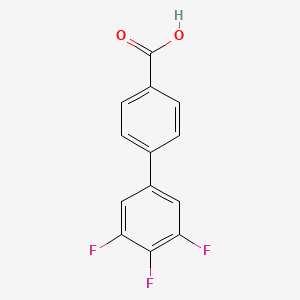

4-(3,4,5-Trifluorophenyl)benzoic acid

Overview

Description

4-(3,4,5-Trifluorophenyl)benzoic acid is a chemical compound with the CAS Number: 925908-50-5 . It has a molecular weight of 252.19 and is typically in the form of a powder . The IUPAC name for this compound is 3’,4’,5’-trifluoro [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-(3,4,5-Trifluorophenyl)benzoic acid is 1S/C13H7F3O2/c14-10-5-9 (6-11 (15)12 (10)16)7-1-3-8 (4-2-7)13 (17)18/h1-6H, (H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-(3,4,5-Trifluorophenyl)benzoic acid is a powder at room temperature . It has a molecular weight of 252.19 .Scientific Research Applications

Novel Fluorescence Probes for Detecting Reactive Oxygen Species

Ken-ichi Setsukinai and colleagues designed novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, using derivatives of benzoic acid. These probes, due to their selective reactivity, enable the differentiation and detection of specific hROS in biological systems, which is crucial for studying oxidative stress and related pathologies (Setsukinai et al., 2003).

Advanced Materials through Cyclopolymerization

Martin G. Mayershofer, A. Oskar Nuyken, and M. Buchmeiser reported on the use of benzoic acid derivatives in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization. This process leads to novel polymeric materials with potential applications in various fields, from materials science to chemical engineering (Mayershofer et al., 2006).

Enhancing Organic Dye-Sensitized Solar Cells

E. Wang and co-researchers explored the use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid (BTEBA) as an electron acceptor in dye-sensitized solar cells (DSCs). Their findings demonstrate that BTEBA can significantly reduce the energy gap of dye molecules, improving the power conversion efficiency of DSCs, which highlights the potential of benzoic acid derivatives in renewable energy technologies (Wang et al., 2016).

Water Purification with Titanium Dioxide Suspensions

R. W. Matthews investigated the use of benzoic acid among other compounds in the purification of water using near-UV illuminated suspensions of titanium dioxide. This research provides insights into the potential of benzoic acid derivatives in environmental applications, specifically in photocatalytic water purification processes (Matthews, 1990).

Robust Honeycomb-like Layered Zirconium Phosphonate Frameworks

M. Taddei and colleagues synthesized a rigid tritopic phosphonic ligand leading to the development of a zirconium phosphonate framework with a honeycomb-like structure. This material demonstrates remarkable thermal stability and hydrolysis resistance, indicating the utility of benzoic acid derivatives in the creation of stable and robust materials for various applications (Taddei et al., 2014).

Safety and Hazards

The safety information for 4-(3,4,5-Trifluorophenyl)benzoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In Suzuki–Miyaura coupling reactions, 4-(3,4,5-Trifluorophenyl)benzoic acid may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its use in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

Its role in Suzuki–Miyaura coupling reactions suggests it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

4-(3,4,5-trifluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDVJCZDLNIIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-Trifluorophenyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)

![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)